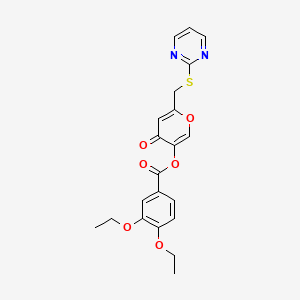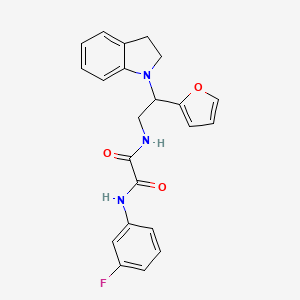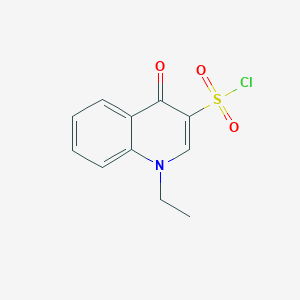![molecular formula C8H12ClNOS B2493825 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride CAS No. 1310421-50-1](/img/structure/B2493825.png)
4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyran derivatives involves multi-step chemical reactions, including the Gewald reaction, Sandmeyer type iodination, Sonogashira type coupling followed by iodocyclization, and Pd-mediated various C-C bond-forming reactions. This sequence is geared towards constructing the thiophene ring, followed by the fused pyranone moiety and subsequent functionalization at specific positions of the resultant framework (Nakhi et al., 2012).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, a related scaffold, demonstrating the potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011). Moreover, the crystal structure analysis of synthesized compounds reveals detailed hydrogen bonding patterns and molecular arrangements within the molecules, offering insights into the structural complexities of these derivatives (Shen et al., 2010).
Chemical Reactions and Properties
The chemical properties of related thieno[2,3-c]pyran derivatives include their application as homogeneous catalysts for the synthesis of various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water, highlighting their efficiency and compliance with green chemistry protocols (Khazaei et al., 2015).
Physical Properties Analysis
The physical properties of compounds within this chemical class can vary significantly based on their specific structural features. For instance, substituent dependent tunable fluorescence has been observed in thieno[3,2-c]pyrans, where certain derivatives exhibit high fluorescence quantum yields with large Stokes shifts, while others show poor fluorescence in solution and exhibit aggregation-induced emission (AIE) (Sahu et al., 2014).
Chemical Properties Analysis
Chemical properties analysis focuses on the reactivity and interaction of the compound with other chemical entities. For instance, the synthesis routes and reactions involving thieno[2,3-b]pyrazines and thieno[3,4-b]pyrazines have been developed to address problems in the preparation of precursor compounds and utilize specific reactions for constructing these frameworks with high yield, demonstrating their varied chemical reactivity and potential for further functionalization (Kenning et al., 2002).
Aplicaciones Científicas De Investigación
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, enable the development of substituted pyran derivatives through one-pot multicomponent reactions. The review by Parmar, Vala, and Patel (2023) focuses on the synthetic pathways employed for developing these compounds, emphasizing the application of hybrid catalysts for lead molecule development (Parmar, Vala, & Patel, 2023).
Organocatalysts in Cyclocondensation Reactions
Organocatalysts have been investigated for their efficiency in synthesizing tetrahydrobenzo[b]pyran compounds, demonstrating the significance of three-component cyclocondensation reactions. This approach is highlighted in the work of Kiyani (2018), where the development of tetrahydrobenzo[b]pyrans using organocatalysts is discussed. The use of green solvents and the recyclability of organocatalysts are emphasized for their environmental benefits and contribution to sustainable chemistry (Kiyani, 2018).
Mecanismo De Acción
Target of Action
The primary target of 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride, also known as 5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride, is the Ras-related protein Rab-7 . This protein plays a crucial role in the regulation of vesicular traffic in cells .
Mode of Action
The compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing the function of Rab-7 .
Biochemical Pathways
The inhibition of Rab-7 by the compound affects the class switch DNA recombination (CSR) in B cells and the survival of plasma cells . These processes are essential for the adaptive immune response, suggesting that the compound could have immunomodulatory effects .
Pharmacokinetics
The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .
Result of Action
The result of the compound’s action is a reduction in CSR in B cells and a decrease in the survival of plasma cells . This could potentially lead to alterations in the immune response.
Análisis Bioquímico
Biochemical Properties
It is known that thieno pyridine derivatives, which are structurally similar to this compound, display a broad spectrum of biological activity . They have been found to exhibit antibacterial, antitumor, anticonvulsant, anti-inflammatory, antidepressant, and antiviral activities
Cellular Effects
Given the broad spectrum of biological activity exhibited by similar compounds, it is likely that this compound influences cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Propiedades
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYVXXKGUUHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CS2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)



![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)


![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)
![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)